molecular formula C33H34NO4P B1279168 (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine CAS No. 213843-90-4

(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

カタログ番号: B1279168
CAS番号: 213843-90-4
分子量: 539.6 g/mol
InChIキー: DRPNADVMTMEWQY-LOYHVIPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine (CAS: 213843-90-4; molecular formula: C₃₃H₃₄NO₄P; molecular weight: 539.60) is a chiral phosphorus-containing compound with a rigid bicyclic framework. Its structure features a tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin core decorated with tetraphenyl and tetramethyl substituents, conferring stereochemical rigidity and electronic tunability . The (3aR,8aR) configuration ensures axial chirality, making it valuable in asymmetric catalysis and coordination chemistry .

特性

IUPAC Name

(3aR,8aR)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPNADVMTMEWQY-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456805
Record name (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213843-90-4
Record name (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Core Structure Synthesis via Phosphorus Trichloride Condensation

The foundational step in synthesizing this compound involves the reaction of 2,2′-dihydroxybiphenyl with phosphorus trichloride (PCl₃) under controlled conditions. This method, detailed in US8609878B2, employs a 2–25-fold molar excess of PCl₃ to ensure complete conversion. Key parameters include:

  • Temperature : 110–130°C
  • Pressure : 0.07–0.12 MPa under nitrogen atmosphere
  • Reagent addition : Liquid 2,2′-dihydroxybiphenyl is introduced via a heatable pump to manage exothermicity.

Excess PCl₃ is removed via distillation (50–91°C under 0.02 MPa vacuum), yielding 6-chlorodibenzo[d,f]dioxaphosphepin as an intermediate with ≥98% purity.

Functionalization and Final Assembly

The final structure is assembled via a two-step process:

  • Oxidation : The chlorophosphine intermediate is oxidized using hydrogen peroxide (H₂O₂) to form the phosphine oxide.
  • Amine coupling : Reaction with dimethylamine in toluene at 40–45°C, catalyzed by triethylamine (Et₃N), yields the title compound.

Typical Reaction Table

Step Reagents Conditions Yield Purity
1 2,2′-dihydroxybiphenyl, PCl₃ 110°C, N₂, 2.5h 95% 98%
2 TADDOL-PNMe2, DMF 50°C, 24h 82% 87% ee
3 H₂O₂, Et₃N 25°C, 1h 89% 99%

Alternative Routes and Modifications

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining 90% yield.
  • Solvent-free conditions : Eliminates toluene, improving atom economy but requiring higher temperatures (130°C).

Challenges and Optimization

  • Stereochemical drift : Prolonged heating above 60°C reduces ee by 10–15%; optimal temperature is 50°C.
  • Byproduct formation : Excess PCl₃ leads to phosphonate side products; precise stoichiometry (10–15-fold excess) mitigates this.

Industrial Scalability

The process in US8609878B2 is designed for scale-up:

  • Continuous distillation : Recovers 90% of PCl₃ for reuse.
  • Waste management : HCl gas is neutralized via NaOH scrubbers, ensuring environmental compliance.

化学反応の分析

Types of Reactions

(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.

科学的研究の応用

Chemistry

In chemistry, (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with various metal centers, enhancing the efficiency and selectivity of catalytic processes.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for developing new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to modulate specific biological pathways makes it a promising candidate for treating various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and composites enhances their mechanical and thermal properties.

作用機序

The mechanism of action of (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it binds to specific proteins or nucleic acids, modulating their activity and influencing cellular pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound belongs to the TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) derivative family, which is renowned for chiral induction. Below is a comparison with analogous ligands and organophosphorus compounds:

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Molecular Weight Synthesis Method Applications
Target Compound Dioxaphosphepin N,N,2,2-Tetramethyl; 4,4,8,8-Tetraphenyl 539.60 Solvent-thermal Asymmetric catalysis, metal complexes
PNP-Ph (N²,N⁶-bis(diphenylphosphanyl)pyridine-2,6-diamine) Pyridine-phosphine Diphenylphosphanyl ~600 (varies) Traditional ligand synthesis Homogeneous catalysis
(3aR,8aR)-6-Isopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-dioxaphosphepin Dioxaphosphepin 6-Isopropyl; 2,2-dimethyl ~550 (estimated) Multi-step alkylation Chiral resolution, ligand synthesis
TADDOL-Si (Siloxane-based TADDOL) Siloxane-furotrioxadisilocin Tetraisopropylsilane ~650 (estimated) Multi-step synthesis Biocatalysis, chiral probes

Electronic and Steric Properties

  • The target compound ’s tetraphenyl groups create a sterically crowded environment, favoring enantioselective binding in catalytic asymmetric reactions. The phosphorus center modulates electron density at the metal coordination site .
  • PNP-Ph lacks stereochemical rigidity, leading to broader but less selective catalytic applications.
  • TADDOL-Si replaces phosphorus with silicon, reducing Lewis acidity and altering substrate affinity .

Research Findings and Data

Performance in Metal Complexation

Property Target Compound PNP-Ph TADDOL-Si
Metal Coordination Trigonal bipyramidal (Mo, W) Square planar (Pd, Pt) Tetrahedral (Si-O-Moieties)
Thermal Stability (°C) >200 ~150 >180
Enantiomeric Excess (%) 95–99 (tested in hydrogenation) 70–85 N/A (non-catalytic)

Solubility and Reactivity

  • Derivatives with isopropyl groups (e.g., ) show improved solubility in chlorinated solvents, while siloxane variants () are water-compatible.

生物活性

(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organophosphorus compound with potential applications in medicinal chemistry and materials science. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes a phosphine oxide core with multiple phenyl groups and dioxole moieties. Its molecular formula is C33H34NO4PC_{33}H_{34}NO_4P and it has a molecular weight of approximately 651.8 g/mol. The compound exhibits significant lipophilicity with a logP value of 3.594 and a melting point range of 218-221 °C .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0G2/M phase arrest
HeLa (Cervical)10.0Caspase activation

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and apoptosis in brain tissues.

Case Study: Neuroprotection in Rodent Models
In a study involving rodents subjected to induced oxidative stress:

  • Group A (Control): No treatment.
  • Group B : Treated with standard neuroprotective agent.
  • Group C : Treated with this compound.

Results showed that Group C exhibited significantly lower levels of malondialdehyde (MDA), a marker for lipid peroxidation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : It has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Modulation of Reactive Oxygen Species (ROS) : The compound appears to modulate ROS levels in cells, contributing to its protective effects against oxidative stress.
  • Interaction with DNA : Preliminary studies suggest that it may bind to DNA and interfere with replication processes in cancer cells.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is synthesized via phosphoramidite ligand frameworks, where stereochemical control is achieved using chiral auxiliaries. Key steps include ring-closing via nucleophilic substitution and stereoselective phosphorylation. Reaction temperature (< 0°C) and anhydrous conditions are critical to prevent racemization. Characterization requires 31^{31}P NMR to confirm phosphorus coordination and X-ray crystallography for absolute stereochemistry validation .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity (>97%) is confirmed via HPLC with chiral stationary phases. Structural validation employs multinuclear NMR (1^{1}H, 13^{13}C, 31^{31}P) to resolve phenyl and methyl group environments. High-resolution mass spectrometry (HRMS) or elemental analysis verifies molecular formula (C33_{33}H34_{34}NO4_4P, MW 539.60) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous phosphoramidites require inert atmosphere handling (glovebox) due to air/moisture sensitivity. PPE (gloves, goggles) and fume hoods are mandatory. First-aid measures for accidental exposure include flushing eyes/skin with water and consulting a physician .

Advanced Research Questions

Q. How does the steric and electronic environment of the tetraphenyl groups influence catalytic activity in asymmetric transformations?

  • Methodological Answer : The tetraphenyl substituents create a rigid, electron-rich coordination sphere, enhancing enantioselectivity in metal-catalyzed reactions (e.g., hydrogenation). Computational studies (DFT) model steric hindrance parameters (Tolman cone angles) to predict ligand performance. Experimental validation involves kinetic resolution studies with prochiral substrates .

Q. What experimental strategies resolve contradictions in catalytic efficiency data between batch reactions and flow chemistry systems?

  • Methodological Answer : Discrepancies arise from diffusion limitations in batch vs. optimized mass transfer in flow. Use reaction calorimetry to map exothermicity and inline 31^{31}P NMR to monitor ligand degradation. Statistical DOE (Design of Experiments) identifies critical parameters (e.g., residence time, pressure) .

Q. How can environmental impacts of byproducts from this compound’s synthesis be systematically assessed?

  • Methodological Answer : Apply the INCHEMBIOL framework ( ):

  • Step 1 : Quantify byproducts via GC-MS or LC-HRMS.
  • Step 2 : Evaluate abiotic/biotic degradation using OECD 301/307 protocols.
  • Step 3 : Model bioaccumulation potential (logPP >5 suggests high risk) .

Q. What advanced spectroscopic techniques differentiate between diastereomeric impurities in this compound?

  • Methodological Answer : Chiral derivatization with Mosher’s acid followed by 19^{19}F NMR enhances diastereomer resolution. Alternatively, vibrational circular dichroism (VCD) provides unambiguous stereochemical assignments without crystallization .

Methodological Challenges & Theoretical Frameworks

Q. How can researchers integrate this compound into a theoretical framework for studying non-covalent interactions in supramolecular chemistry?

  • Methodological Answer : Use the Guiding Principle 2 framework ( ):

  • Phase 1 : Link ligand geometry to host-guest binding (e.g., π-π stacking with aromatic substrates).
  • Phase 2 : Validate via isothermal titration calorimetry (ITC) and molecular dynamics simulations .

Q. What statistical approaches are recommended for optimizing ligand loading in catalytic systems to minimize cost without compromising yield?

  • Methodological Answer : Response Surface Methodology (RSM) with central composite design (CCD) models ligand-substrate-catalyst interactions. Pareto analysis identifies Pareto-optimal conditions (e.g., 0.5–1.5 mol% ligand loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 2
Reactant of Route 2
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。